molecular formula C12H16N2O2S B14736514 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide CAS No. 5453-52-1

2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide

Cat. No.: B14736514
CAS No.: 5453-52-1
M. Wt: 252.33 g/mol
InChI Key: KTRYGOHIGFWGSZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide is an organic compound that features a sulfanyl group attached to a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide typically involves the reaction of 2-phenylbutanamide with a suitable sulfanylating agent. One common method involves the use of 2-chloroethylamine hydrochloride, which reacts with 2-phenylbutanamide in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-2-phenylbutanamide
  • 2-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-phenylbutanamide
  • 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-ethylheptanoic acid

Uniqueness

2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

5453-52-1

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanyl-2-phenylbutanamide

InChI

InChI=1S/C12H16N2O2S/c1-2-12(11(14)16,17-8-10(13)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H2,14,16)

InChI Key

KTRYGOHIGFWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)SCC(=O)N

Origin of Product

United States

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